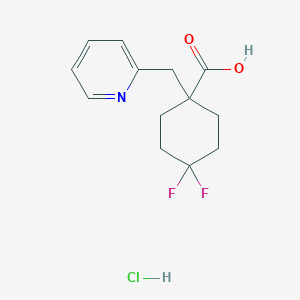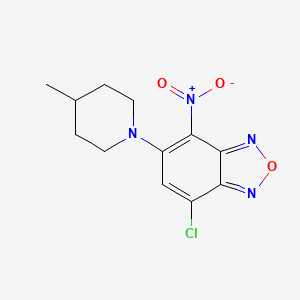
4,4-Difluoro-1-(pyridin-2-ylmethyl)cyclohexane-1-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4,4-Difluoro-1-(pyridin-2-ylmethyl)cyclohexane-1-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C13H16ClF2NO2 . It is used for research and development .
Molecular Structure Analysis
The molecular structure of this compound is derived from its molecular formula, C13H16ClF2NO2. It includes a cyclohexane ring, which is a six-membered ring with carbon atoms, two fluorine atoms attached to the 4th carbon of the ring (hence the ‘4,4-Difluoro’), a carboxylic acid group (-COOH) attached to the 1st carbon of the ring, and a pyridin-2-ylmethyl group attached to the 1st carbon of the ring .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its melting point is between 103-107 °C . The molecular weight of the compound is 291.72 .Aplicaciones Científicas De Investigación
Microbial Degradation of Polyfluoroalkyl Chemicals
Microbial Degradation in the Environment Polyfluoroalkyl chemicals, due to their extensive industrial and commercial applications, have become environmental concerns. A study highlighted the microbial degradation of these chemicals in the environment, focusing on the transformation into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) through microbial culture, activated sludge, soil, and sediment. The research emphasized the importance of understanding the degradation pathways, half-lives of precursors, and potential for defluorination to evaluate the environmental fate of these chemicals properly (Liu & Avendaño, 2013).
Environmental and Health Risks of Fluorinated Alternatives
Assessment of Fluorinated Substitutes In the wake of replacing long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs), the study explored over 20 fluorinated substances used in various applications. Despite their applications, the study highlighted the lack of adequate information for risk assessment, emphasizing the need for comprehensive data on environmental releases, persistence, and exposure to ensure their safety (Wang et al., 2013).
Bioaccumulation and Environmental Impact of PFASs
Bioaccumulation of Perfluorinated Acids Addressing concerns about the bioaccumulation potential of perfluorinated acids, this study provided insights into the bioconcentration and bioaccumulation directly related to the fluorinated carbon chain length. It found that PFCAs with less than seven fluorinated carbons are not considered bioaccumulative according to regulatory criteria, highlighting the necessity for further research to fully understand the bioaccumulation potential of longer-chain PFCAs (Conder et al., 2008).
Propiedades
IUPAC Name |
4,4-difluoro-1-(pyridin-2-ylmethyl)cyclohexane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2.ClH/c14-13(15)6-4-12(5-7-13,11(17)18)9-10-3-1-2-8-16-10;/h1-3,8H,4-7,9H2,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQBOIBAOFVFKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(CC2=CC=CC=N2)C(=O)O)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2422683.png)
![{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methanone](/img/structure/B2422688.png)
![4-[Ethyl(phenyl)amino]-4-oxobutanoic acid](/img/structure/B2422689.png)


![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2422695.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-5-bromo-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2422696.png)



![2-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2422701.png)
![4-{[(2Z)-3-carbamoyl-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid](/img/structure/B2422703.png)
